molecular formula C16H24N2 B598341 9-Benzyl-2,9-diazaspiro[5.5]undecane CAS No. 1198393-02-0

9-Benzyl-2,9-diazaspiro[5.5]undecane

Cat. No.: B598341
CAS No.: 1198393-02-0
M. Wt: 244.382
InChI Key: JVEBJYBSCVIWTQ-UHFFFAOYSA-N
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Description

9-Benzyl-2,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a benzyl group attached to a diazaspiro undecane core. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary target of 9-Benzyl-2,9-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of protein that responds to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.

Mode of Action

This compound acts as a potent competitive antagonist at the GABAAR . This means it competes with GABA for the same binding site on the receptor, thereby reducing the effect of GABA. This can lead to an increase in neuronal excitability.

Pharmacokinetics

The pharmacokinetics of 9-Benzyl-2,9-diazaspiro[5It’s worth noting that the compound’s low cellular membrane permeability may impact its bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH could potentially affect the compound’s stability and activity. Additionally, the compound’s efficacy could be influenced by factors such as the individual’s physiological state, the presence of other substances, and the specific characteristics of the target cells or tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the refluxing of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride in ethanol with aliphatic primary amines and formaldehyde, followed by acidification with hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-2,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

9-Benzyl-2,9-diazaspiro[5

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-2,9-diazaspiro[5.5]undecane is unique due to its benzyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

9-benzyl-2,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16/h1-3,5-6,17H,4,7-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEBJYBSCVIWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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